![molecular formula C19H16FNO4 B2501001 1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide CAS No. 1358329-38-0](/img/structure/B2501001.png)
1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally related to "1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide" have been studied for their antibacterial and antifungal properties. For instance, derivatives of sulfonamides have demonstrated high degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like sulfamethoxazole and Norfloxacin. These findings suggest potential applications in developing new antibacterial agents (Gadad et al., 2000).
Anticancer Potential
Halogenated sulfonamides, including brominated derivatives, have shown promise as inhibitors of tumor-associated carbonic anhydrase IX, suggesting potential applications as antitumor agents. The distinct inhibition profile of these compounds against carbonic anhydrase IX compared to other isozymes highlights their potential for targeted cancer therapy (Ilies et al., 2003).
Epigenetic Regulation and Anti-inflammatory Applications
Research into bromodomain inhibitors, which are known to regulate gene transcription through the recognition of acetyl-lysine modified histone tails, has identified sulfonamide derivatives as potential modulators of diseases. Phenyl dimethyl isoxazole chemotypes, optimized through structure-based design, have shown anti-inflammatory activity in cellular assays, indicating potential applications in treating inflammatory diseases (Bamborough et al., 2012).
Alzheimer's Disease Treatment
Specific sulfonamide derivatives have been explored for their potential in treating cognitive disorders, including Alzheimer's disease. Optimization of 3-(piperazinylmethyl) indole derivatives led to the identification of compounds with high affinity for the 5-HT6 receptor, suggesting their potential as novel therapeutic agents for cognitive enhancement (Nirogi et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXXKDRUQUBOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
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